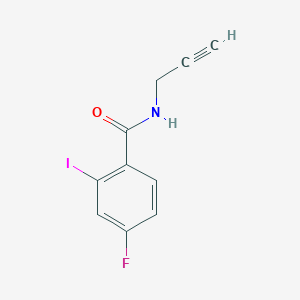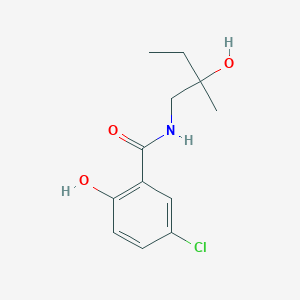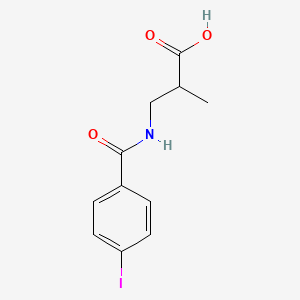
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-propylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-propylpropanamide is a compound belonging to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-propylpropanamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with N-propylpropanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-propylpropanamide can undergo various chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides or acyl chlorides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while nucleophilic substitution reactions can yield various substituted thiadiazole derivatives .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Mécanisme D'action
The mechanism of action of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-propylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of urease, an enzyme involved in the hydrolysis of urea, by binding to its active site and preventing substrate access . This inhibition can result in antimicrobial effects, as urease is essential for the survival of certain bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: A parent compound with similar structural features but different functional groups.
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide: A derivative with an arylacetamide group instead of a propylpropanamide group.
Uniqueness
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-propylpropanamide is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H14N4OS2 |
|---|---|
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylpropanamide |
InChI |
InChI=1S/C8H14N4OS2/c1-3-4-10-6(13)5(2)14-8-12-11-7(9)15-8/h5H,3-4H2,1-2H3,(H2,9,11)(H,10,13) |
Clé InChI |
WCFSBWWIKJFALS-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)C(C)SC1=NN=C(S1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-adamantylmethyl)-N-[(1S)-1-phenylethyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14909290.png)













